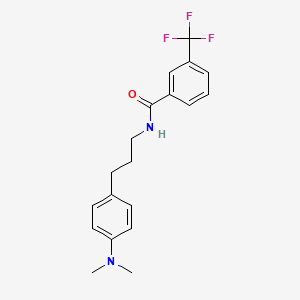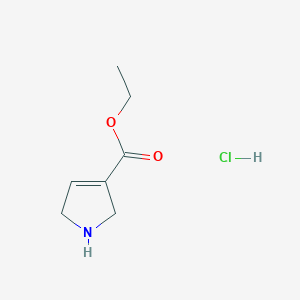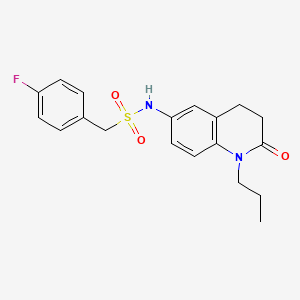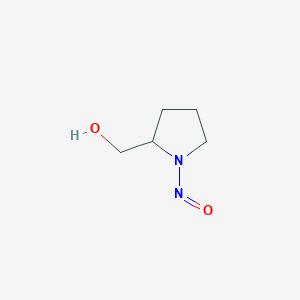![molecular formula C19H24O2 B2379059 2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane CAS No. 351330-03-5](/img/structure/B2379059.png)
2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane, also known as AFO, is a synthetic organic compound with a unique structure. It has a CAS Number of 351330-03-5 and a molecular weight of 284.4 . The IUPAC name for this compound is 4-(1-adamantyl)phenyl 2-oxiranylmethyl ether .
Synthesis Analysis
Functionally substituted oxiranes, including this compound, were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid . The synthesis involved reactions of adamantyl-substituted epibromohydrins with nitrogen, oxygen, and sulfur nucleophiles .Molecular Structure Analysis
The molecular formula of this compound is C19H24O2 . The InChI code for this compound is 1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2 .Chemical Reactions Analysis
Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . 2-(Adamantan-1-yl)-3-hydroxypropanoic acid was obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid . Acid-catalyzed ring opening of aminomethyloxiranes afforded trifunctional derivatives, adamantane-containing aminohalohydrins .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
Functionally substituted oxiranes, including adamantyl-substituted ones, have been synthesized using epoxidation processes. Adamantyl-substituted epibromohydrins have been found to react with various nucleophiles, leading to halogen substitution products. Specific examples include the synthesis of 2-(Adamantan-1-yl)-3-hydroxypropanoic acid and aminomethyloxiranes which afford trifunctional derivatives and adamantane-containing aminohalohydrins (Leonova, Permyakova, Baimuratov, & Klimochkin, 2020).
Spirooxiranes and Spiroheterocyclic Adamantane Derivatives
Spirooxiranes derived from adamantane have been synthesized for the preparation of spiroheterocyclic adamantane derivatives. These derivatives are synthesized through reactions involving adamantane with various chloro compounds in the presence of lithium bis(trimethylsilyl)amide. The process results in the formation of slightly colored oily liquids (Mokhov, Popov, & Tankabekyan, 2013).
Chemiluminescent Studies
Oxirane derivatives with adamantane structures have been identified as novel chemiluminescent precursors. They demonstrate characteristic chemiluminescent abilities when treated with alkaline H2O2 and subsequent acidic treatment. The chemiluminescent profile of these compounds varies based on the acid used in the trigger reaction (Miyashita et al., 2001).
Adamantane-Based Ester Derivatives
Adamantyl-based compounds, including ester derivatives, have been synthesized and studied for their structural aspects. These compounds have shown significant antioxidant activities and potential for anti-inflammatory applications. The adamantyl moiety in these compounds serves as an efficient building block for synthesizing various derivatives (Kumar et al., 2015).
Mechanism of Action
Target of Action
It’s known that oxiranes, the class of compounds to which this molecule belongs, are often involved in reactions with various nucleophiles .
Mode of Action
2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane, like other oxiranes, can undergo ring-opening reactions with high stereo- and regioselectivity by the action of various nucleophiles . This can lead to the production of vicinal di- or trifunctional derivatives .
properties
IUPAC Name |
2-[[4-(1-adamantyl)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNMQHSQADGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)



![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)
![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)


![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)